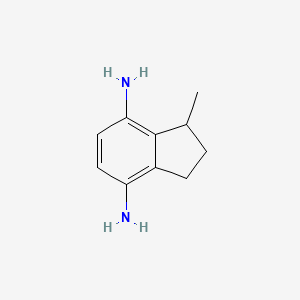
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes a dihydroindene core substituted with a methyl group and two amine groups
Métodos De Preparación
The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogenation or other reducing agents. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum. Major products formed from these reactions include imines, nitriles, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be compared with other similar compounds such as:
1-Methylindane: Lacks the amine groups, making it less reactive in biological systems.
2,3-Dihydro-1H-indene: Similar core structure but without the methyl and amine substitutions.
4,7-Dimethylindane: Contains additional methyl groups, altering its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
917805-30-2 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6H,2-3,11-12H2,1H3 |
Clave InChI |
BDTXWMGGWAYDTD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C=CC(=C12)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


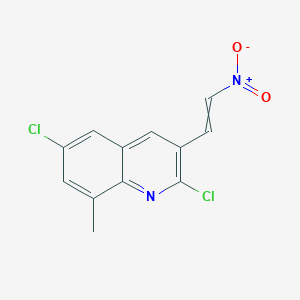
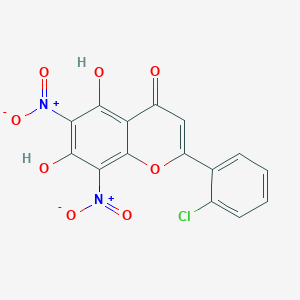
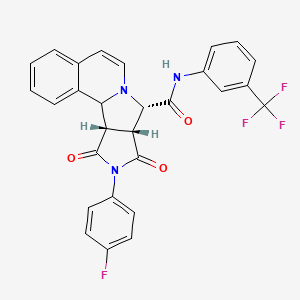
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
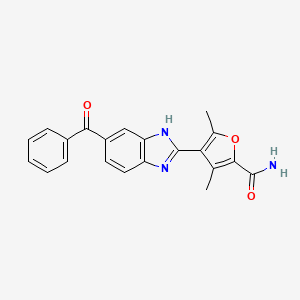
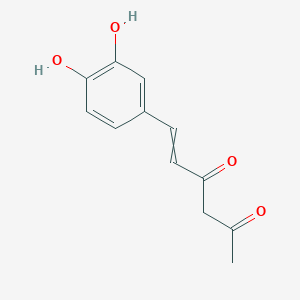
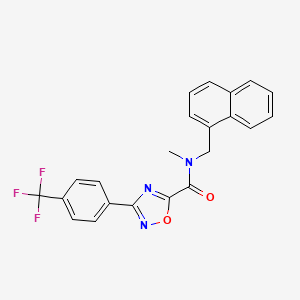
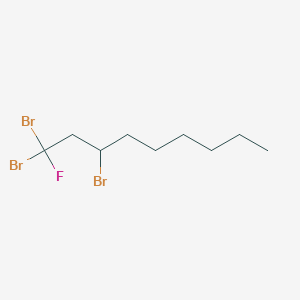
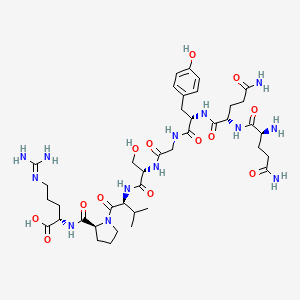

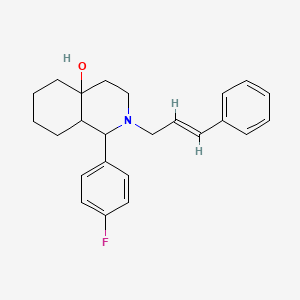
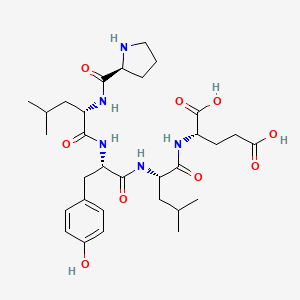
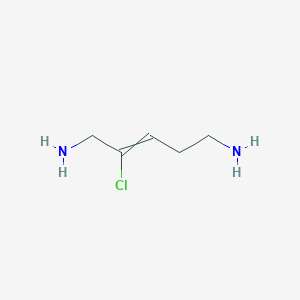
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
